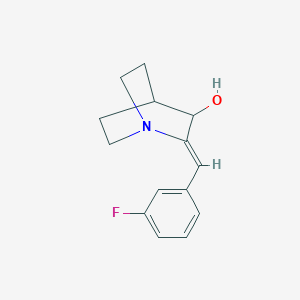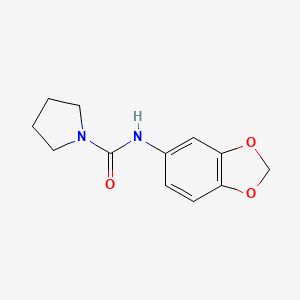![molecular formula C18H20FN5 B5366364 5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5366364.png)
5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine involves its ability to inhibit specific kinases. This inhibition leads to the disruption of cell signaling pathways, which can result in the inhibition of tumor growth. Additionally, this compound has also been shown to have anti-inflammatory properties, which can further contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In addition to its kinase inhibition and anti-inflammatory properties, this compound has also been shown to have antiproliferative effects on cancer cells. Furthermore, it has been suggested that this compound may also have potential applications in the treatment of neurological disorders, as it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine in lab experiments is its specificity for certain kinases. This specificity can allow for the development of more targeted therapies, which can have fewer side effects than traditional chemotherapy. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research related to 5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to determine the potential applications of this compound in the treatment of neurological disorders. Furthermore, studies are needed to determine the potential toxicity of this compound and its effects on normal cells. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its specificity for certain kinases makes it a potential candidate for the development of new cancer therapies, and its anti-inflammatory and antiproliferative properties suggest potential applications in the treatment of neurological disorders. However, further research is needed to determine its potential toxicity and optimal dosage for therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine has been achieved using different methods. One of the most common methods involves the reaction of 4-methyl-1,4-diazepan-1-amine with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 2-cyano-3,5-dimethylpyrazine to obtain the desired compound.
Aplicaciones Científicas De Investigación
This compound has shown potential applications in various fields of scientific research. One of the main areas of interest is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been implicated in various diseases, including cancer. Studies have shown that 5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine can inhibit specific kinases, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-22-9-2-10-23(12-11-22)18-13-16(14-3-5-15(19)6-4-14)21-17-7-8-20-24(17)18/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWASQMLEDJWEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=NC3=CC=NN32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![5-hydroxy-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5366291.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![(4aS*,8aR*)-6-(5-ethylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366319.png)
![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)
amine hydrochloride](/img/structure/B5366337.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)

![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)
![6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)